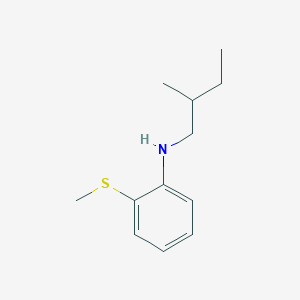

N-(2-Methylbutyl)-2-(methylsulfanyl)aniline

Description

Properties

Molecular Formula |

C12H19NS |

|---|---|

Molecular Weight |

209.35 g/mol |

IUPAC Name |

N-(2-methylbutyl)-2-methylsulfanylaniline |

InChI |

InChI=1S/C12H19NS/c1-4-10(2)9-13-11-7-5-6-8-12(11)14-3/h5-8,10,13H,4,9H2,1-3H3 |

InChI Key |

GCZJJZMJRAFSFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNC1=CC=CC=C1SC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key steps:

Introduction of the methylsulfanyl group onto the aniline aromatic ring at the ortho position (position 2).

N-alkylation of the aniline nitrogen with 2-methylbutyl moiety.

Synthesis of 2-(Methylsulfanyl)aniline Intermediate

A common approach to introduce the methylsulfanyl group involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions starting from 2-halogenated aniline derivatives.

For example, 2-chloroaniline can be reacted with methylthiol or its equivalents under suitable conditions to yield 2-(methylsulfanyl)aniline.

Alternatively, methylthiolation can be achieved via sulfenylation reactions using dimethyl disulfide or methylsulfenyl chloride in the presence of catalysts or under controlled conditions.

N-Alkylation with 2-Methylbutyl Group

The N-alkylation of 2-(methylsulfanyl)aniline with 2-methylbutyl halides (e.g., bromide or chloride) or tosylates is typically performed under basic conditions:

Using a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).

The reaction proceeds via nucleophilic substitution at the alkyl halide, yielding N-(2-methylbutyl)-2-(methylsulfanyl)aniline.

Alternative Reductive Amination Route

Another viable synthetic route includes reductive amination of 2-(methylsulfanyl)aniline with 2-methylbutanal:

The aniline and aldehyde are reacted in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a suitable catalyst.

This method provides a direct way to form the N-substituted aniline under mild conditions with good selectivity.

While no direct experimental procedure for N-(2-Methylbutyl)-2-(methylsulfanyl)aniline was found in publicly available literature, the following protocol is adapted from related aniline derivative syntheses and patent methodologies:

Purity and identity of the compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Thin-layer chromatography (TLC) is used to monitor reaction progress.

Yields for similar compounds range from 85% to 98% depending on reaction conditions and purification methods.

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfenylation of 2-chloroaniline followed by N-alkylation | 2-Chloroaniline, dimethyl sulfide, N-chlorosuccinimide, triethylamine; then 2-methylbutyl bromide, base | Low temperature sulfenylation; reflux for alkylation | High selectivity, scalable | Requires careful temperature control; multi-step |

| Reductive amination | 2-(Methylsulfanyl)aniline, 2-methylbutanal, NaBH3CN or catalytic hydrogenation | Mild conditions, room temperature to reflux | Direct formation, fewer steps | Availability of aldehyde; potential side reactions |

| Direct N-alkylation of 2-(methylsulfanyl)aniline | 2-(Methylsulfanyl)aniline, alkyl halide, base | Reflux in aprotic solvent | Simple, well-established | Possible over-alkylation or side reactions |

The preparation of N-(2-Methylbutyl)-2-(methylsulfanyl)aniline primarily relies on the initial synthesis of the 2-(methylsulfanyl)aniline intermediate, followed by N-alkylation with 2-methylbutyl derivatives. Methods include sulfenylation of halogenated anilines and reductive amination routes, with reaction conditions optimized for yield and purity. Analytical techniques such as NMR and TLC are essential for monitoring and confirming the synthesis. The synthesis is well-supported by patents and literature on related compounds, ensuring robust and reliable preparation protocols.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbutyl)-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium catalyst

Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amino derivatives

Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

N-(2-Methylbutyl)-2-(methylsulfanyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylbutyl)-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Effects: Alkyl vs. Aromatic Groups

N-(2,2-Dimethylpropyl)-2-(methylsulfanyl)aniline (CAS 1247751-35-4) shares a similar backbone but differs in the alkyl chain (2,2-dimethylpropyl instead of 2-methylbutyl) . Key differences include:

- Molecular Weight : 209.35 g/mol (C₁₂H₁₉NS) for the 2,2-dimethylpropyl analog vs. a calculated 225.36 g/mol (C₁₂H₁₉NS) for the target compound (assuming similar substituents).

4-(Methylsulfanyl)-N-(naphthalen-2-ylmethyl)aniline (C₁₈H₁₇NS) features a para-methylsulfanyl group and a bulky naphthylmethyl substituent . This highlights:

- Positional Isomerism : The para-substituted methylsulfanyl group may alter electronic properties (e.g., reduced steric hindrance near the nitrogen lone pair).

- Aromatic vs. Aliphatic Substituents : The naphthylmethyl group enhances π-π stacking interactions, unlike the aliphatic 2-methylbutyl chain.

Substituent Position and Electronic Effects

2-[(Methylsulfanyl)methyl]aniline (CID 12357487) places the methylsulfanyl group on a methylene spacer rather than directly on the aromatic ring . Key distinctions:

- Electronic Effects : Direct attachment of methylsulfanyl to the ring (as in the target compound) increases electron-donating resonance effects, whereas the methylene spacer reduces conjugation.

- Molecular Formula : C₈H₁₁NS (MW 153.25 g/mol) vs. C₁₂H₁₉NS for the target compound, reflecting differences in hydrophobicity.

Coordination Chemistry and Stability

Schiff base ligands derived from 2-(methylsulfanyl)-N-(1H-pyrrol-2-ylmethylidene)aniline (HL) form stable copper(II) complexes with bipyridine or phenanthroline co-ligands . Although the target compound lacks a pyrrole ring, comparisons reveal:

- Ligand Efficiency : The methylsulfanyl group enhances metal-ligand binding through sulfur coordination, as seen in Cu(II) complexes with Λₘ values of 12–18 Ω⁻¹ cm² mol⁻¹ .

- Steric Demand : The 2-methylbutyl group may hinder coordination compared to smaller substituents (e.g., methyl), affecting complex stability.

Crystallographic and Structural Insights

N-(2-Thienylmethylene)-2-(2-{[2-(2-thienylmethyleneamino)phenyl]sulfanyl}ethylsulfanyl)aniline exhibits π-π interactions between thienyl and benzene rings (distance: 3.581 Å) . For the target compound:

- Packing Effects : The absence of aromatic substituents (e.g., thienyl) may reduce π-π stacking, favoring van der Waals interactions from the 2-methylbutyl chain.

Data Tables

Table 1. Structural and Physical Properties of Compared Compounds

*Calculated value.

Biological Activity

N-(2-Methylbutyl)-2-(methylsulfanyl)aniline is an organic compound with a unique structure that includes a methylsulfanyl group attached to an aniline moiety. Its chemical formula is CHNS, and it has a molecular weight of 209.35 g/mol. This compound has garnered interest due to its potential biological activities, which are influenced by its specific functional groups and hydrophobic characteristics.

Chemical Structure and Properties

The structure of N-(2-Methylbutyl)-2-(methylsulfanyl)aniline can be represented as follows:

- Chemical Formula : CHNS

- Molecular Weight : 209.35 g/mol

- Functional Groups :

- Aniline

- Methylsulfanyl

- 2-Methylbutyl side chain

The presence of the methylsulfanyl group enhances the compound's lipophilicity, which may affect its interaction with biological targets and influence its solubility in various solvents.

Case Studies

While specific case studies focusing solely on N-(2-Methylbutyl)-2-(methylsulfanyl)aniline are scarce, several relevant studies provide context for understanding its potential biological implications:

- Study on Aniline Derivatives : A study investigated various aniline derivatives for their ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. Compounds exhibiting similar hydrophobic properties showed significant inhibition at micromolar concentrations .

- Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds revealed that structural modifications could enhance bioavailability and efficacy. These findings suggest that N-(2-Methylbutyl)-2-(methylsulfanyl)aniline might also benefit from optimization in terms of absorption, distribution, metabolism, and excretion (ADME) .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2-Methylbutyl)-2-(methylsulfanyl)aniline, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-Methylbutyl)-3-(methylsulfanyl)aniline | Methylsulfanyl at position 3 | Varies in reactivity |

| N-(2-Methylbutyl)-4-(methylsulfanylethyl)aniline | Ethyl group instead of methyl on sulfur | Differences in hydrophobicity |

| 2-Methylthioaniline | Lacks alkyl substitution on nitrogen | Simpler structure with different reactivity |

| N-(n-Butyl)-2-methylthioaniline | n-Butyl group instead of 2-methylbutyl | Variation in hydrophobicity affecting properties |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of functional group positioning and hydrophobic characteristics.

Q & A

Q. How can researchers leverage crystallographic data to resolve ambiguities in molecular geometry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.